molecular formula C6H9FO4 B12844602 Dimethyl (2R)-2-fluorobutanedioate CAS No. 76003-45-7

Dimethyl (2R)-2-fluorobutanedioate

Cat. No.: B12844602
CAS No.: 76003-45-7
M. Wt: 164.13 g/mol
InChI Key: PXKPHERWNIYQNN-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (2R)-2-fluorobutanedioate is a fluorinated diester derived from succinic acid (butanedioic acid). Its structure consists of a four-carbon backbone with a fluorine atom at the 2-position in the (R)-configuration and methyl ester groups at both termini.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (2R)-2-fluorosuccinate can be synthesized through several methods. One common approach involves the fluorination of dimethyl succinate. This can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of dimethyl (2R)-2-fluorosuccinate may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Dimethyl (2R)-2-fluorosuccinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Reduction: The compound can be reduced to form dimethyl (2R)-2-hydroxysuccinate using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used in anhydrous ether solvents.

Major Products:

    Nucleophilic Substitution: Various substituted succinates depending on the nucleophile used.

    Hydrolysis: Succinic acid and its derivatives.

    Reduction: Dimethyl (2R)-2-hydroxysuccinate.

Scientific Research Applications

Pharmaceutical Development

Dimethyl (2R)-2-fluorobutanedioate has been utilized in the synthesis of various pharmaceutical agents. Its role as an intermediate in the preparation of neuromuscular blocking agents has been documented. For example, compounds derived from this compound have been shown to exhibit effective neuromuscular blockade, making them suitable for surgical applications .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block. It can undergo various transformations, including:

  • Photochemical Reactions : Studies have shown that under UV irradiation, this compound can undergo homolytic cleavage, leading to radical intermediates that participate in further reactions .
  • Lactonization : The compound can be converted into lactones through specific reaction conditions, which are valuable in synthesizing cyclic compounds .

Biochemical Studies

Research has indicated that derivatives of this compound can influence biological pathways. For instance, they have been investigated for their potential to modulate metabolic enzymes and pathways involved in drug metabolism . This aspect is crucial for understanding the pharmacokinetics and dynamics of new therapeutic agents.

Case Study 1: Neuromuscular Blocking Agents

A patent describes the synthesis and application of compounds derived from this compound as neuromuscular blockers. These compounds are administered during surgeries to induce muscle relaxation effectively. The dosage and administration methods are critical for ensuring patient safety and efficacy .

CompoundDosage Range (mg/kg)Administration Method
Compound A0.01 - 5.0Intravenous
Compound B0.02 - 0.5Intramuscular

Case Study 2: Photochemical Transformations

Research conducted on the photolysis of this compound revealed pathways leading to multiple products through radical mechanisms. This study emphasized the compound's utility in synthetic organic chemistry, showcasing its ability to generate diverse chemical entities under light irradiation conditions .

Mechanism of Action

The mechanism of action of dimethyl (2R)-2-fluorosuccinate involves its interaction with various molecular targets. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with enzymes and receptors. In biochemical assays, the compound can act as a substrate or inhibitor, depending on the specific target and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Dimethyl succinate: Non-fluorinated parent compound.

Dimethyl (2S)-2-fluorobutanedioate : Enantiomer with (S)-configuration.

Dimethyl 3-fluorobutanedioate : Fluorine at the 3-position.

Dimethyl fumarate (DMF) : A structurally distinct unsaturated diester used in multiple sclerosis (MS) therapy .

Research Findings and Data Gaps

  • Clinical Relevance: No direct studies on (2R)-2-fluorobutanedioate were found in the provided evidence. However, comparative studies on DMF highlight the importance of ester functionalization in therapeutic efficacy .
  • Hypothetical Advantages : Fluorination at the 2-position could mimic DMF’s success by enhancing blood-brain barrier penetration, though this remains speculative without experimental data.

Biological Activity

Dimethyl (2R)-2-fluorobutanedioate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of butanedioic acid with a fluorine substituent at the second carbon. Its molecular formula is C6H10O4FC_6H_{10}O_4F, and it possesses unique chemical properties that influence its biological activity.

PropertyValue
Molecular FormulaC₆H₁₀O₄F
Molecular Weight162.14 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Pharmacological Effects

Research indicates that this compound exhibits significant neuromuscular blocking activity. This property is particularly relevant in surgical settings where muscle relaxation is required. The compound acts as a non-depolarizing neuromuscular blocker, which is advantageous over traditional agents due to its rapid onset and shorter duration of action.

The mechanism by which this compound exerts its effects involves competitive inhibition at the neuromuscular junction. It binds to nicotinic acetylcholine receptors, preventing acetylcholine from eliciting muscle contraction. This results in effective muscle paralysis during surgical procedures.

Case Studies

  • Study on Rhesus Monkeys :
    A study conducted on Rhesus monkeys demonstrated that a related compound exhibited an effective neuromuscular blocking potency with an effective dose (ED) of 0.063 mg/kg and a duration of action lasting approximately 5.6 minutes. This suggests that this compound may have similar or enhanced efficacy in clinical applications .
  • Comparative Analysis :
    In a comparative analysis with other neuromuscular blockers, this compound showed reduced histamine release, which is critical in minimizing adverse cardiovascular effects during anesthesia .

Safety Profile

The safety profile of this compound is promising, with studies indicating minimal side effects when administered within therapeutic ranges. The recommended dosage for intravenous administration ranges from 0.01 to 5.0 mg/kg, with a preferred range of 0.02 to 0.5 mg/kg for effective neuromuscular blockade .

Q & A

Q. Basic: What are the common synthetic routes for preparing dimethyl (2R)-2-fluorobutanedioate, and how is stereochemical purity ensured?

Methodological Answer:
The synthesis typically involves fluorination of a chiral precursor. A common approach is the asymmetric epoxidation of a difluoromethyl-substituted alkene using peracids like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures to control selectivity . Stereochemical purity is verified via chiral HPLC or polarimetry, with complementary NMR analysis (e.g., 19F^{19}\text{F} and 1H^{1}\text{H} NMR) to confirm the (2R) configuration. For example, 19F^{19}\text{F} NMR chemical shifts are sensitive to stereochemical environments, enabling differentiation of enantiomers .

Q. Advanced: How can enantioselective synthesis of this compound be optimized using chiral catalysts?

Methodological Answer:
Enantioselective fluorination can be achieved using chiral transition-metal catalysts (e.g., Ru or Cu complexes) paired with fluorinating agents like Selectfluor®. For instance, Noyori-type asymmetric transfer hydrogenation catalysts (Ru with chiral diamines) can induce high enantiomeric excess (ee) by controlling the prochiral center’s geometry . Optimization involves screening solvents (e.g., THF vs. DCM), temperature gradients, and ligand-to-metal ratios. Recent studies suggest ZnF₂ with trifluoromethanesulfonic acid as co-catalysts improves ee (>90%) in aqueous Mannich-type reactions, highlighting the role of Lewis acid activation .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • 1H^{1}\text{H} and 19F^{19}\text{F} NMR : To confirm fluorination position and stereochemistry. For example, 19F^{19}\text{F} NMR shifts between -180 to -220 ppm are typical for fluorinated esters .
  • IR Spectroscopy : Identification of ester carbonyl (C=O) stretches (~1740 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., m/z for C₆H₉FO₄⁺) and isotopic patterns from fluorine .

Q. Advanced: How can researchers resolve contradictions in reaction yields or spectroscopic data during synthesis?

Methodological Answer:
Contradictions often arise from competing reaction pathways (e.g., racemization or side-product formation). Systematic approaches include:

  • Control Experiments : Varying reaction time/temperature to isolate intermediates.
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict transition states and identify energetically favorable pathways .
  • In Situ Monitoring : ReactIR or 19F^{19}\text{F} NMR kinetics to track fluorination progress and byproduct formation . For example, discrepancies in 13C^{13}\text{C} NMR signals may arise from diastereomeric crystal packing, resolved via X-ray crystallography .

Q. Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:
The compound serves as a chiral building block for fluorinated pharmaceuticals. Key applications include:

  • Protease Inhibitors : Fluorine’s electronegativity enhances binding to enzyme active sites.
  • Anticancer Agents : Derivatives with fluorinated succinate moieties show enhanced metabolic stability .
  • Biochemical Probes : 18F^{18}\text{F}-labeled analogs are used in PET imaging to study enzyme kinetics .

Q. Advanced: How does the fluorine substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:
The electron-withdrawing fluorine at the β-position increases electrophilicity of the ester carbonyl, accelerating nucleophilic attack. However, steric hindrance from the (2R) configuration can reduce accessibility. Mechanistic studies using Hammett plots reveal a ρ value of +1.2 for fluorinated esters, indicating a strong electronic effect . Kinetic isotope effects (KIE) and isotopic labeling (e.g., 18O^{18}\text{O}) further elucidate transition-state structures in hydrolysis or aminolysis reactions .

Q. Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is used, with data refined using software like SHELXL. Key parameters include:

  • Space Group : P3₂1 (common for chiral compounds) .
  • Bond Lengths : C-F bonds (~1.39 Å) and ester C=O (~1.21 Å) confirm electronic effects .
  • Hydrogen Bonding : Intermolecular C-H⋯O/F interactions stabilize the lattice, influencing melting points and solubility .

Q. Advanced: What strategies improve the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • Prodrug Design : Masking ester groups as tert-butyl or pivaloyloxymethyl (POM) esters to reduce hydrolysis .
  • Lipid Nanoparticle Encapsulation : Enhances plasma half-life by minimizing enzymatic degradation.
  • pH-Sensitive Formulations : Adjusting buffer systems (e.g., citrate vs. phosphate) to stabilize the fluorinated core in acidic microenvironments .

Q. Basic: What safety and handling protocols are essential for this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts.
  • Personal Protective Equipment (PPE) : Nitrile gloves and goggles to prevent skin/eye contact.
  • Waste Disposal : Neutralize with aqueous NaOH (1 M) before disposal to hydrolyze esters into less toxic succinic acid derivatives .

Q. Advanced: How can computational tools predict the compound’s behavior in catalytic asymmetric reactions?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate ligand-catalyst interactions to predict enantioselectivity.
  • MD Simulations (GROMACS) : Assess solvent effects on transition states.
  • Machine Learning : Train models on datasets of fluorinated esters to optimize reaction conditions (e.g., temperature, catalyst loading) .

Properties

CAS No.

76003-45-7

Molecular Formula

C6H9FO4

Molecular Weight

164.13 g/mol

IUPAC Name

dimethyl (2R)-2-fluorobutanedioate

InChI

InChI=1S/C6H9FO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m1/s1

InChI Key

PXKPHERWNIYQNN-SCSAIBSYSA-N

Isomeric SMILES

COC(=O)C[C@H](C(=O)OC)F

Canonical SMILES

COC(=O)CC(C(=O)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.